2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate
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Overview
Description
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a piperidine ring attached to a benzothiazole moiety, which is further linked to a phenoxyacetate group
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators such as thromboxane, prostaglandins, and prostacyclin . This can result in downstream effects such as reduced inflammation.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of inflammatory mediators . This results in a reduction of inflammation, as evidenced by the compound’s anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown anti-inflammatory properties . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the conversion of arachidonic acid into prostaglandins .
Cellular Effects
Related compounds have demonstrated anti-inflammatory activity, suggesting that they may influence cellular processes related to inflammation .
Molecular Mechanism
Similar compounds have been found to inhibit COX enzymes, which are crucial for the production of prostaglandins . This suggests that 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate may exert its effects through similar mechanisms.
Metabolic Pathways
Related compounds have been found to interact with the arachidonic acid pathway, suggesting that this compound may be involved in similar metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring is introduced by reacting the benzothiazole derivative with 1-chloroethylpiperidine hydrochloride in the presence of a base such as potassium carbonate.
Attachment of Phenoxyacetate Group: The final step involves the esterification of the benzothiazole-piperidine intermediate with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has shown potential as a bioactive molecule with anti-inflammatory, antimicrobial, and anticancer activities.
Medicine: The compound is being explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)benzo[d]thiazol-6-ol: A similar compound with a hydroxyl group instead of the phenoxyacetate group.
2-(Morpholin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate: A derivative with a morpholine ring instead of the piperidine ring.
Uniqueness
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is unique due to the presence of the phenoxyacetate group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19(14-24-15-7-3-1-4-8-15)25-16-9-10-17-18(13-16)26-20(21-17)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJOAQDVJYRVMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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